

Application of Descartes-08 in Relapsed/Refractory Myeloma: Application Notes and Protocols

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Compound of Interest

Compound Name: **CT-08**

Cat. No.: **B15599432**

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Introduction

Descartes-08 is an investigational, first-in-class autologous CD8+ T-cell product engineered to transiently express a chimeric antigen receptor (CAR) targeting B-cell maturation antigen (BCMA) via mRNA transfection.^[1] This non-viral approach is designed for a predictable and controllable pharmacokinetic profile, aiming to enhance the safety profile compared to conventional viral vector-based CAR-T therapies.^{[1][2]} The transient expression of the anti-BCMA CAR, lasting for approximately one week, mitigates the risk of uncontrolled T-cell proliferation and long-term toxicity.^[1] Descartes-08 is intended for outpatient administration and, in some contexts, does not require preconditioning chemotherapy.^{[2][3]} While extensive clinical data has been generated in the context of autoimmune diseases, this document focuses on the application of Descartes-08 in relapsed/refractory multiple myeloma, drawing upon available preclinical and clinical data.

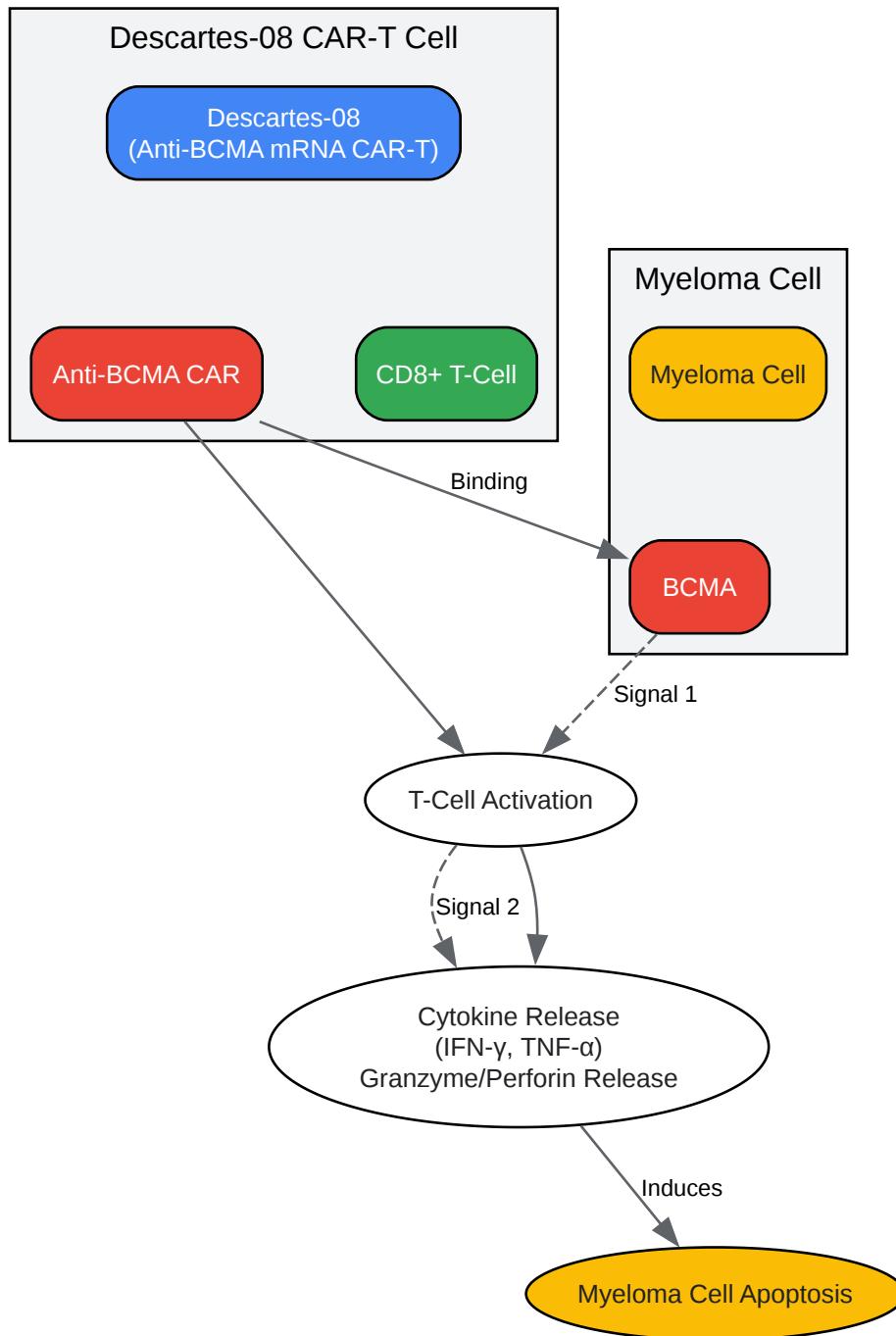
Mechanism of Action

Descartes-08 leverages the specificity of a CAR to target and eliminate cells expressing BCMA, a protein highly expressed on malignant plasma cells in multiple myeloma. The core of the technology lies in the transient modification of a purified population of the patient's own CD8+ T-cells with an anti-BCMA CAR mRNA.^[1] CD8+ T-cells are the primary effector cells

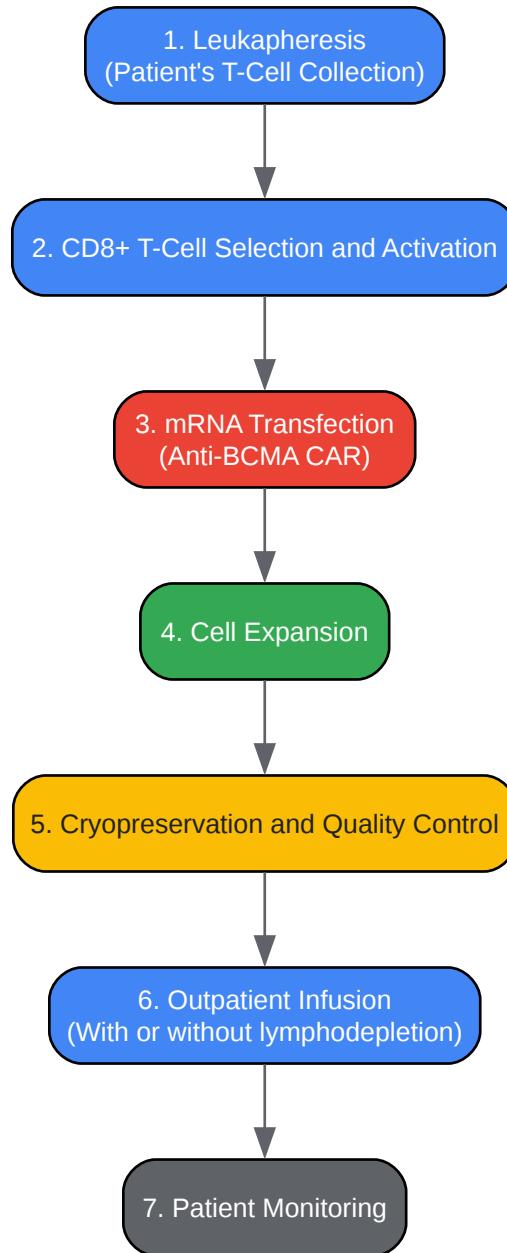
responsible for direct target cell lysis.[1] Upon infusion, the engineered T-cells recognize and bind to BCMA on myeloma cells, leading to T-cell activation and subsequent elimination of the target cells through cytotoxic mechanisms. The use of mRNA for transfection ensures that the anti-BCMA CAR is expressed for a limited duration, which is designed to reduce the risk of long-term side effects associated with persistent CAR-T cell activity.[1]

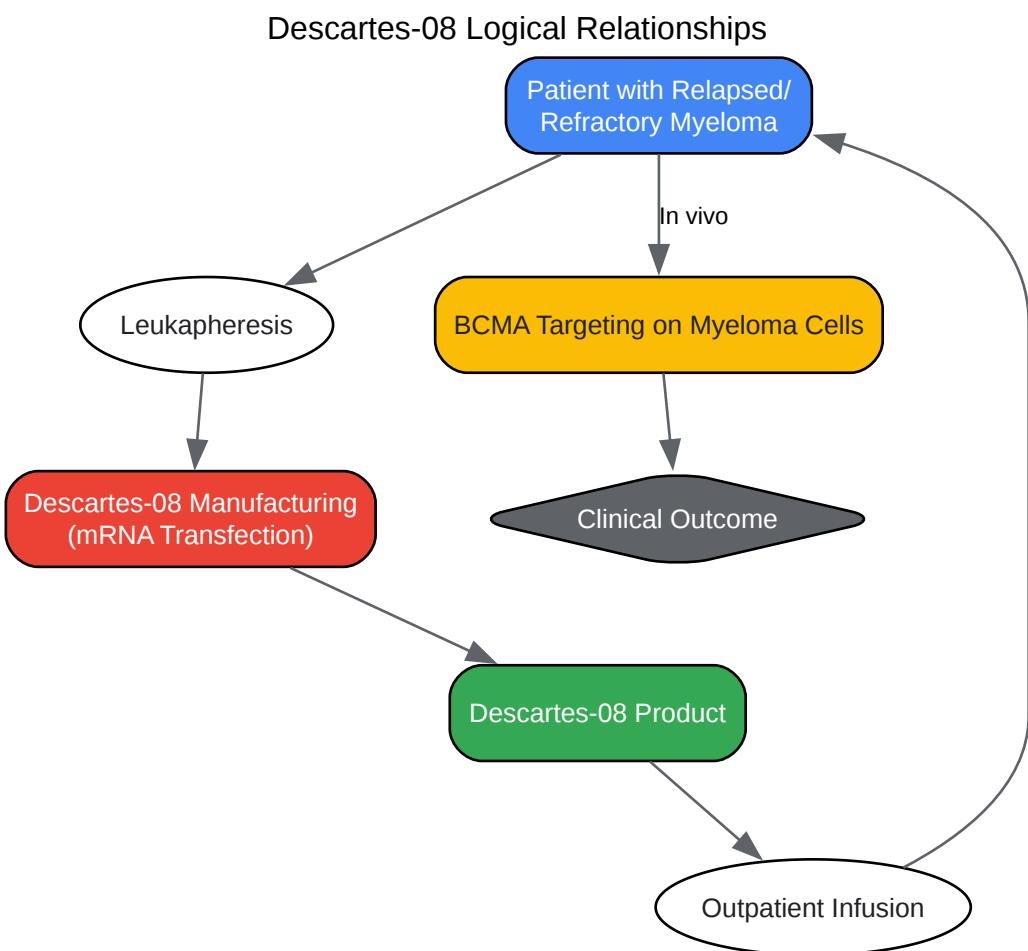
Signaling Pathway

Descartes-08 Signaling Pathway



Descartes-08 Manufacturing and Administration Workflow





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- 3. biospace.com [[biospace.com](https://www.biospace.com)]
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